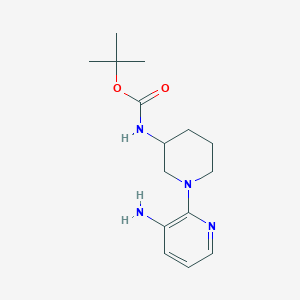

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMJGIAJSACJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Tert-butyl (1-(3-aminopyrin-2-yl)piperidin-3-yl)carbamate

Abstract

This comprehensive technical guide details a robust and optimized pathway for the synthesis of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a key building block in contemporary drug discovery. The synthesis hinges on a critical palladium-catalyzed Buchwald-Hartwig amination reaction. This document provides in-depth mechanistic insights, step-by-step experimental protocols, and crucial considerations for process optimization and safety. It is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: The Strategic Importance of the 2-Amino-3-substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The 2-amino-3-substituted pyridine motif, in particular, is a cornerstone for the development of various therapeutic agents, including kinase inhibitors for oncology and immunology.

1.1 Significance in Medicinal Chemistry

The arrangement of a substituted piperidine at the 2-position of a 3-aminopyridine core creates a versatile three-dimensional structure. This structure is adept at forming key hydrogen bond interactions with protein targets, making it a valuable component in the design of highly selective and potent drug candidates.

1.2 Overview of the Target Molecule

This compound serves as a crucial intermediate, providing a protected amine on the piperidine ring. This allows for further selective functionalization, making it a highly sought-after building block for constructing complex molecular architectures.

1.3 Retrosynthetic Analysis and Chosen Synthetic Strategy

A retrosynthetic analysis of the target molecule points to a convergent synthesis strategy. The key disconnection is the C-N bond between the pyridine and piperidine rings. This bond is ideally formed via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1] This approach offers high efficiency and functional group tolerance. The two primary building blocks required are a suitable 2-halopyridine and a protected aminopiperidine.

The Core Synthesis Pathway: A Step-by-Step Elucidation

The synthesis is a two-step process starting from commercially available precursors.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic route to the target molecule.

Step 1: Preparation of Starting Materials

The successful execution of the core synthesis relies on the availability and purity of two key starting materials: 2-chloro-3-aminopyridine and tert-butyl (piperidin-3-yl)carbamate.

2.1.1 Synthesis of 2-Chloro-3-aminopyridine

This starting material can be synthesized from 3-aminopyridine through chlorination. Several methods exist, including the use of hydrochloric acid and hydrogen peroxide or chlorine gas in the presence of a catalyst.[2][3] A common laboratory-scale procedure involves the reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide.[3]

Table 1: Reagents for 2-Chloro-3-aminopyridine Synthesis

| Reagent | Molecular Weight | Moles (equiv.) | Amount |

| 3-Aminopyridine | 94.11 g/mol | 1.0 | 18.8 g |

| Hydrochloric Acid (conc.) | 36.46 g/mol | - | 110 mL |

| Hydrogen Peroxide (30%) | 34.01 g/mol | 1.2 | 27.2 g |

| Sodium Sulfite | 126.04 g/mol | 0.2 | 21 g |

2.1.2 Synthesis of Tert-butyl (piperidin-3-yl)carbamate

This protected piperidine can be prepared from pyridin-3-ylcarbamate via catalytic hydrogenation to reduce the pyridine ring, followed by protection of the piperidine nitrogen if necessary.[4] Alternatively, it can be synthesized from L-glutamic acid through a multi-step process. For the purpose of this guide, we will assume it is a commercially available starting material or prepared according to established literature procedures.

Step 2: The Critical Buchwald-Hartwig Amination

This step is the cornerstone of the synthesis, forming the crucial C-N bond between the pyridine and piperidine rings.

2.2.1 Mechanistic Insights

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[1] The catalytic cycle involves the oxidative addition of the 2-chloropyridine to a Pd(0) complex, followed by coordination of the piperidine amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[6]

Diagram of the Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

2.2.2 Detailed Experimental Protocol

Table 2: Reagents for Buchwald-Hartwig Amination

| Reagent | Molecular Weight | Moles (equiv.) | Amount |

| 2-Chloro-3-aminopyridine | 128.56 g/mol | 1.0 | 1.29 g |

| tert-Butyl (piperidin-3-yl)carbamate | 200.28 g/mol | 1.1 | 2.20 g |

| Pd2(dba)3 | 915.72 g/mol | 0.02 | 183 mg |

| Xantphos | 578.68 g/mol | 0.04 | 231 mg |

| Sodium tert-butoxide | 96.10 g/mol | 1.5 | 1.44 g |

| Toluene | - | - | 50 mL |

Procedure:

-

To an oven-dried flask, add 2-chloro-3-aminopyridine, tert-butyl (piperidin-3-yl)carbamate, Pd2(dba)3, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

2.2.3 Optimization and Troubleshooting

-

Choice of Base: While sodium tert-butoxide is a common choice, other bases such as potassium phosphate or cesium carbonate can be screened if the reaction is sluggish.

-

Ligand Selection: If Xantphos does not provide satisfactory results, other biarylphosphine ligands like RuPhos or SPhos can be trialed.

-

Solvent: Dioxane or THF can be used as alternative solvents.

-

Temperature: The reaction temperature can be optimized between 80-120 °C.

Process Safety and Hazard Analysis

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toluene: Toluene is a flammable solvent and should be handled away from ignition sources.

Spectroscopic and Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The core of this synthesis, the Buchwald-Hartwig amination, is a versatile and powerful tool for C-N bond formation.[1] This key intermediate opens the door to the synthesis of a wide array of novel and complex molecules for drug discovery and development. Future work could focus on the development of more sustainable and cost-effective catalytic systems for this transformation.

References

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. Retrieved from [Link]

- US3838136A - Preparation of 2-chloro-3-aminopyridine. (n.d.). Google Patents.

- CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. (n.d.). Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2016). Open Research@CSIR-NIScPR. Retrieved from [Link]

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.

-

Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed. Retrieved from [Link]

- CN102532010A - Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.

-

Regioselective 2-Amination of Polychloropyrimidines. (2016). Sci-Hub. Retrieved from [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (2013). ResearchGate. Retrieved from [Link]

-

Amination of 2-halopyridines. (2013). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

- EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. (n.d.). Google Patents.

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (2020). ResearchGate. Retrieved from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved from [Link]

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 3. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]

- 4. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

This guide provides a comprehensive overview of the known and predicted physicochemical properties of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data with established analytical methodologies to facilitate further investigation and application of this molecule.

Introduction

This compound is a complex heterocyclic molecule featuring a substituted pyridine ring linked to a piperidine moiety, which is further functionalized with a tert-butoxycarbonyl (Boc) protecting group. The presence of multiple functional groups, including a primary aromatic amine, a secondary amine within the piperidine ring, and a carbamate, imparts a unique combination of chemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for its progression through the drug development pipeline, influencing everything from formulation and delivery to metabolic stability and target engagement.

While specific experimental data for this compound is not extensively available in public literature, this guide provides a robust framework for its characterization. This is achieved by leveraging data from structurally similar compounds and detailing the requisite experimental protocols for a thorough physicochemical evaluation.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific inquiry. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1052705-54-0 | J&K Scientific[1] |

| IUPAC Name | tert-butyl N-[1-(3-amino-2-pyridinyl)piperidin-3-yl]carbamate | J&K Scientific[1] |

| Molecular Formula | C16H26N4O2 | Calculated |

| Molecular Weight | 306.41 g/mol | Calculated |

| InChI Key | SLQMJGIAJSACJO-UHFFFAOYSA-N | J&K Scientific[1] |

| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)N | J&K Scientific[1] |

The structural formula of the compound is depicted below, illustrating the key functional groups that dictate its chemical behavior.

Caption: Chemical structure of this compound.

Predicted and Inferred Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of the target molecule can be inferred from its structural analogues. For instance, the Boc-protected piperidine moiety is a common structural motif in medicinal chemistry.

Table of Predicted Properties:

| Property | Predicted/Inferred Value | Rationale/Comparison with Analogues |

| Melting Point | Likely a solid at room temperature, with a melting point in the range of 100-180 °C. | Structurally related compounds such as (S)-tert-butyl piperidin-3-ylcarbamate have a melting point of 122-127°C.[2] The addition of the aminopyridinyl group may influence crystal packing and alter the melting point. |

| Boiling Point | Predicted to be >300 °C, likely with decomposition. | High molecular weight and multiple polar functional groups suggest a high boiling point. For example, (S)-3-N-Boc-aminopiperidine has a predicted boiling point of 304.8±31.0 °C.[2] |

| Aqueous Solubility | Expected to have low to moderate aqueous solubility. | The molecule possesses both hydrophobic (Boc group, aromatic ring) and hydrophilic (amino groups, carbamate) regions. Solubility will be pH-dependent due to the basic amino groups. Generally, small molecules with a calculated LogP above 3 tend to have lower aqueous solubility.[3] |

| pKa | The aminopyridine nitrogen and the piperidine nitrogen will have distinct basic pKa values. The pyridine amine is expected to be less basic than the piperidine amine due to resonance effects. | The pKa of the piperidine nitrogen is likely to be in the range of 8-10, typical for secondary amines in a saturated ring. The pKa of the 3-aminopyridine moiety will be lower, likely in the range of 4-6. The carbamate nitrogen is generally not considered basic. |

| LogP | The calculated LogP is likely to be in the range of 2-4. | This prediction is based on the presence of both lipophilic (Boc group, pyridine ring) and hydrophilic (amino groups) functionalities. A higher LogP suggests greater lipophilicity and potentially lower aqueous solubility. |

Experimental Protocols for Physicochemical Characterization

To provide a definitive characterization of this compound, the following experimental protocols are recommended.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Profile: Heat the sample at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min as the expected melting range is approached.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of small molecules and for method development in further analytical studies.[4][5]

Workflow for HPLC Method Development:

Caption: A typical workflow for HPLC method development for purity assessment.

Detailed Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a preliminary UV scan of the compound in the mobile phase (likely around 254 nm and 280 nm due to the pyridine ring).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing a drug's bioavailability.[3][6] The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

-

Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[8]

-

Equilibration: Add an excess amount of the compound to each buffer solution in separate vials.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.

Determination of pKa

The pKa value(s) dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[9] Potentiometric titration is a reliable method for pKa determination.[10][11]

Workflow for Potentiometric pKa Determination:

Caption: Workflow for determining pKa values by potentiometric titration.

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if necessary to ensure solubility).

-

Titration Setup: Use an autotitrator or a manual setup with a calibrated pH electrode and a burette.

-

Initial Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl to ensure all basic groups are protonated.

-

Titration: Titrate the solution with a standardized solution of NaOH, recording the pH at regular volume increments.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often found using the first or second derivative of the curve).

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and providing fragmentation patterns that can aid in structural elucidation.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Infusion: Introduce a dilute solution of the compound (in a solvent such as methanol or acetonitrile) directly into the ESI source of the mass spectrometer.

-

Ionization: Use a positive ion mode to generate the protonated molecule [M+H]+.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio of the parent ion. The expected m/z for [M+H]+ would be approximately 307.4.

-

Tandem MS (MS/MS): If further structural confirmation is needed, select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern can be analyzed to confirm the connectivity of the molecule.

Conclusion

References

-

Gozalbes, R., et al. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Cheminformatics, 3(1), 1-13.[3]

-

Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note 111.[4]

-

Wang, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(16), 2686-2694.[5]

-

Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][7]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS.[8]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link][10]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link][9]

-

van der Waterbeemd, H., et al. (2001). Development of Methods for the Determination of pKa Values. Perspectives in Drug Discovery and Design, 22-23, 21-43.[11]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the general lack of publicly available, quantitative solubility data for such specific compounds, this document emphasizes robust experimental protocols and theoretical considerations. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize the solubility profile of this and structurally similar molecules. The guide details the established shake-flask method for thermodynamic solubility, outlines a higher-throughput kinetic solubility assay, and discusses the influence of the compound's distinct structural motifs—the aminopyridine, piperidine, and tert-butyl carbamate groups—on its physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of successful drug development. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and the overall feasibility of a compound's progression through the preclinical and clinical phases.[1][2] Poor aqueous solubility can lead to challenges in absorption, necessitating complex and often costly formulation approaches to achieve therapeutic efficacy.[2][3]

This compound is a heterocyclic building block used in the synthesis of more complex pharmaceutical compounds.[4][5] Its structure incorporates several functional groups that dictate its solubility behavior. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and for the formulation of any final API it is used to synthesize.

This guide will provide both the theoretical underpinnings and practical methodologies for a comprehensive solubility assessment.

Physicochemical Properties and Predicted Solubility

While specific experimental data for the title compound is not widely published, we can infer its likely behavior based on its structural components and data from similar molecules.

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C15H24N4O2 | J&K Scientific[5] |

| Molecular Weight | 292.38 g/mol | J&K Scientific[5] |

| PubChem CID | 69043415 | J&K Scientific[5] |

| Predicted LogP | ~2.5 - 3.5 | Prediction based on similar structures[6] |

| Predicted Aqueous Solubility | Low to sparingly soluble | Inferred from structural motifs |

The presence of the aminopyridine moiety, a basic group, suggests that the compound's aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble salt.[7] Conversely, the bulky and hydrophobic tert-butyl group and the overall carbon framework contribute to lower solubility in aqueous media.[8] Compounds with similar aminopyridine structures have shown a wide range of solubilities depending on the other substituents.[9][10]

Experimental Determination of Solubility

A definitive understanding of a compound's solubility requires empirical measurement. Two primary methods are employed in drug discovery: thermodynamic and kinetic solubility assays.[11][12]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[11] The shake-flask method is the most widely accepted technique for this determination.[13][14]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, water, ethanol).

-

Ensure enough solid is present so that undissolved material remains visible after equilibration.[13]

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker, typically at 25°C or 37°C.

-

Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24-48 hours but should be confirmed by measuring the concentration at various time points until it plateaus.[13][14]

-

-

Sample Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.

-

If filtering, use a low-binding filter (e.g., PVDF) and pre-rinse the filter with the saturated solution to minimize loss of the compound due to adsorption.[12]

-

-

Quantification:

-

Prepare a series of dilutions of the clear supernatant.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

-

Construct a calibration curve using standards of known concentrations to accurately determine the solubility.

-

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[16][17] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[18] It is generally a faster but less precise measure than thermodynamic solubility.[17][18]

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

Add the aqueous buffer of interest (e.g., Phosphate Buffered Saline, PBS) to the wells of a microplate.

-

Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations.

-

-

Precipitation and Measurement:

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.

-

Structural Analysis and Influence on Solubility

The solubility of this compound is a composite of the contributions from its three main structural components.

-

Aminopyridine Moiety : This part of the molecule is basic and contains nitrogen atoms capable of hydrogen bonding. The 2-aminopyridine structure generally confers some degree of polarity.[9] Its basicity means that at lower pH, the amino group will be protonated, forming a cation that is significantly more water-soluble.[7]

-

Piperidine Ring : This saturated heterocyclic ring is a common scaffold in medicinal chemistry.[19] While it is less aromatic and planar than a pyridine ring, its overall contribution is largely to the size and steric bulk of the molecule.

-

Tert-butyl Carbamate (Boc) Group : The Boc protecting group is known to be bulky and lipophilic.[20] This tert-butyl moiety significantly increases the nonpolar surface area of the molecule, which generally leads to a decrease in aqueous solubility. The carbamate group itself can act as a hydrogen bond acceptor.[20]

The interplay of these groups—the solubilizing potential of the aminopyridine at acidic pH versus the lipophilic nature of the Boc group—defines the compound's overall solubility profile. Strategies to improve the solubility of derivatives often focus on modifying these groups, for example, by replacing the Boc group or altering substituents on the pyridine ring.[21]

Conclusion and Best Practices

A comprehensive evaluation of the solubility of this compound is essential for its effective use in drug discovery and development. Since specific data is scarce, direct experimental determination is imperative.

Key Recommendations:

-

Prioritize Thermodynamic Solubility: For lead optimization and formulation development, always determine the thermodynamic solubility in relevant biorelevant media and at different pH values (e.g., 1.2, 4.5, 6.8).[2][15]

-

Use Kinetic Assays for Screening: Employ kinetic solubility assays for high-throughput screening of analog libraries to quickly rank compounds.[17]

-

Correlate with Physicochemical Properties: Analyze solubility data in the context of the compound's pKa, LogP, and solid-state properties (e.g., crystallinity) for a holistic understanding.

-

Self-Validation: Ensure protocols are self-validating by including standard compounds with known solubility in each assay to confirm the accuracy and reproducibility of the results.

By following the detailed protocols and considering the theoretical framework presented in this guide, researchers can confidently and accurately characterize the solubility of this important synthetic intermediate, enabling more informed decisions in the drug development pipeline.

References

-

Savić, J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 195-224. Available from: [Link]

-

J&K Scientific. this compound | 1052705-54-0. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21947661, tert-Butyl (1-benzylpiperidin-3-yl)carbamate. Available from: [Link]

-

Lund University Publications. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Singh, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(5), 1133-1147. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

Kawamura, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1545-1555. Available from: [Link]

-

Kaiser, M., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 11(9), 979-992. Available from: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

-

ResearchGate. (2024). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

-

Yalkowsky, S. H., et al. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 59(11), 5114-5121. Available from: [Link]

-

Chaudhari, S. P., & Patil, P. S. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195701. Available from: [Link]

-

Guerrieri, P., & Taylor, L. S. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(9), 4489-4502. Available from: [Link]

-

Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

-

Crystal Pharmatech. Optimal Preclinical Formulation Development. Available from: [Link]

-

Ascendia Pharma. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. jk-sci.com [jk-sci.com]

- 6. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. evotec.com [evotec.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. inventivapharma.com [inventivapharma.com]

- 18. enamine.net [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to CAS 1052705-54-0: A Key Building Block in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic synthesis of complex molecular architectures is paramount. The compound identified by CAS number 1052705-54-0, chemically known as this compound, has emerged as a critical building block, particularly in the development of targeted therapies. This technical guide provides a comprehensive overview of its chemical structure, properties, and its significant application as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

The intrinsic value of this molecule lies in its unique structural combination: a piperidine ring, a common scaffold in many pharmaceuticals; a protected amine in the form of a tert-butoxycarbonyl (Boc) group, which allows for selective deprotection and further functionalization; and an aminopyridine moiety, a key pharmacophoric element in many kinase inhibitors. This trifecta of functionalities makes it a versatile synthon for constructing molecules designed to interact with the ATP-binding sites of various kinases.

Chemical Structure and Physicochemical Properties

The foundational knowledge for any researcher working with a chemical entity begins with a thorough understanding of its structure and physical characteristics.

Chemical Structure:

The IUPAC name for CAS 1052705-54-0 is tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate. Its molecular structure consists of a piperidine ring substituted at the 1-position with a 3-aminopyridin-2-yl group and at the 3-position with a tert-butoxycarbonylamino group.

Molecular Formula: C₁₅H₂₄N₄O₂[1]

Molecular Weight: 292.38 g/mol [2]

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate | |

| CAS Number | 1052705-54-0 | [2] |

| Molecular Formula | C₁₅H₂₄N₄O₂ | [1] |

| Molecular Weight | 292.38 | [2] |

| Appearance | White to off-white solid (Typical) | Supplier Data |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |

Application in the Synthesis of IRAK4 Inhibitors: A Mechanistic Perspective

The primary utility of this compound lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. A prominent example is its application in the development of IRAK4 inhibitors.

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways.[3] It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, as well as certain types of cancer, making it a highly attractive therapeutic target.[4][5]

The aminopyridine moiety of CAS 1052705-54-0 is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element forms critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.

The general synthetic strategy involves utilizing the reactive functionalities of the intermediate to build the final inhibitor molecule. The Boc-protected amine on the piperidine ring provides a latent site for further chemical modification after the core scaffold is assembled.

Below is a conceptual workflow illustrating the role of CAS 1052705-54-0 in the synthesis of a hypothetical IRAK4 inhibitor.

Experimental Protocol: A Representative Synthetic Step

While specific, detailed protocols for the direct use of CAS 1052705-54-0 are often proprietary and found within patent literature, a general procedure for a key synthetic transformation, such as the deprotection of the Boc group, can be outlined. This step is crucial for unmasking the amine on the piperidine ring, allowing for subsequent reactions to build the final, more complex inhibitor.

Protocol: Boc Deprotection of this compound

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the 3-amino position of the piperidine ring.

Materials:

-

This compound (CAS 1052705-54-0)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask. The concentration is typically in the range of 0.1-0.5 M.

-

Acid Addition: To the stirred solution, add an excess of the deprotecting agent. For example, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) can be used.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours at room temperature.

-

Work-up:

-

Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 1-(3-aminopyridin-2-yl)piperidin-3-amine. The crude product can be used in the next step or purified further by column chromatography if necessary.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling CAS 1052705-54-0. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

This compound (CAS 1052705-54-0) is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a piperidine scaffold, a protected amine, and a kinase hinge-binding aminopyridine moiety makes it an ideal starting material for the synthesis of targeted therapeutics. The primary application of this intermediate in the development of IRAK4 inhibitors highlights its importance in the pursuit of novel treatments for inflammatory and autoimmune diseases, as well as cancer. As the field of kinase inhibitor research continues to expand, the demand for such well-designed and functionalized intermediates is expected to grow, solidifying the role of CAS 1052705-54-0 in the drug discovery and development pipeline.

References

-

Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1533-1539. Available from: [Link]

-

De, A., et al. (2022). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 23(23), 14795. Available from: [Link]

- Kelly, P. N., et al. (2015). Selective IRAK4 kinase inhibitors for the treatment of autoimmune diseases and cancers. Trends in Pharmacological Sciences, 36(8), 524-533.

- Google Patents. IRAK4 inhibitors. WO2023152349A1.

- Google Patents. Inhibitors of irak4 activity. US20150274708A1.

- Google Patents. Irak4 inhibiting agents. WO2017127430A1.

- Google Patents. IRAK4 inhibitor crystal and preparation method therefor. US12358927B2.

- Google Patents. Inhibitors of IRAK4 activity. US9969749B2.

-

Tum-Suk, P., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(16), 4967. Available from: [Link]

Sources

- 1. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 2. This compound - [sigmaaldrich.com]

- 3. US9969749B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]

- 4. IRAK4 inhibitor crystal and preparation method therefor - Patent US-12358927-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Boc-Protected (1-(3-aminopyridin-2-yl)piperidin-3-yl)amine: A Key Pharmaceutical Intermediate

Introduction: Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. The (1-(3-aminopyridin-2-yl)piperidin-3-yl)amine scaffold has emerged as a "privileged" structure, forming the core of numerous therapeutic agents. Its unique three-dimensional arrangement allows for precise interactions with a variety of biological targets. The strategic placement of a Boc (tert-butoxycarbonyl) protecting group on the 3-amino position of the piperidine ring renders it an invaluable and versatile building block in medicinal chemistry, facilitating the synthesis of complex molecules with high specificity and reduced side-effects.

This technical guide provides a comprehensive overview of the synthetic strategies for preparing Boc-protected (1-(3-aminopyridin-2-yl)piperidin-3-yl)amine. We will delve into the synthesis of the key intermediates, the critical coupling reaction, and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Retrosynthetic Analysis: A Convergent Approach

A convergent synthetic strategy is the most logical approach for the construction of the target molecule. This involves the independent synthesis of two key fragments, followed by their strategic coupling in the final step. This methodology enhances overall efficiency and allows for greater flexibility in analogue synthesis.

Our retrosynthetic analysis deconstructs the target molecule into two primary building blocks:

-

tert-Butyl (piperidin-3-yl)carbamate : A readily accessible, Boc-protected aminopiperidine derivative.

-

2-Halo-3-aminopyridine : A functionalized pyridine ring poised for nucleophilic substitution.

The key transformation connecting these two fragments is a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.

Part 1: Synthesis of Key Intermediate: tert-Butyl (piperidin-3-yl)carbamate

The synthesis of this crucial piperidine building block can be approached via several distinct routes, each with its own set of advantages depending on the desired scale and stereochemical requirements.

Method 1: Direct Boc Protection of 3-Aminopiperidine

This is the most straightforward method for producing the racemic form of the intermediate. It involves the direct reaction of commercially available 3-aminopiperidine with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

To a stirred solution of 3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (piperidin-3-yl)carbamate.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Aminopiperidine | 1.0 eq | |

| Di-tert-butyl dicarbonate | 1.05 eq | Can be added neat or as a solution. |

| Triethylamine | 1.1 eq | Acts as a base to neutralize the acid formed. |

| Dichloromethane | - | A common solvent for this reaction. |

Method 2: Synthesis from L-Glutamic Acid for Enantiopure Product

For applications where stereochemistry is critical, a chiral pool approach starting from a readily available and inexpensive chiral molecule like L-glutamic acid is often employed. This multi-step synthesis provides access to the enantiomerically pure (S)- or (R)-tert-butyl (piperidin-3-yl)carbamate.

The synthetic pathway from L-glutamic acid is outlined below:

Caption: Synthetic pathway from L-Glutamic Acid.

A detailed protocol for this transformation can be found in the work by Khom et al.[1][2]. This method involves esterification, Boc protection, reduction of the esters to alcohols, tosylation, and finally, a cyclization-deprotection sequence.

Part 2: Synthesis of Key Intermediate: 2-Chloro-3-aminopyridine

The preparation of this pyridine coupling partner is a critical step. A common and effective method involves the chlorination of 3-aminopyridine.

Method: Chlorination of 3-Aminopyridine

This transformation can be achieved using various chlorinating agents. A well-established method utilizes hydrochloric acid and hydrogen peroxide.[3] However, careful control of reaction conditions is crucial to avoid over-chlorination.

Experimental Protocol:

-

Dissolve 3-aminopyridine (1.0 eq) in concentrated hydrochloric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 70-80 °C) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-aminopyridine.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Aminopyridine | 1.0 eq | |

| Conc. Hydrochloric Acid | - | Acts as both solvent and reactant. |

| Hydrogen Peroxide (30%) | 1.1 eq | Added slowly to control the exotherm. |

| Sodium Hydroxide | - | Used for neutralization. |

Part 3: The Core Transformation: Buchwald-Hartwig Amination

The cornerstone of this synthesis is the palladium-catalyzed coupling of the two key intermediates. The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a versatile and efficient method for coupling amines with aryl halides.[4]

The coupling of an unprotected 3-halo-2-aminopyridine presents a unique challenge due to the potential for the palladium catalyst to chelate with the adjacent amino and pyridine nitrogen atoms, thereby inhibiting the catalytic cycle. Research by Perez and Minatti has demonstrated that the use of specific bulky, electron-rich phosphine ligands can overcome this challenge and facilitate efficient coupling.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102127080A - Method for producing chiral 8-(3-amino-piperidin-1-yl)-xanthines - Google Patents [patents.google.com]

- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate synthesis

An In-Depth Technical Guide to the Synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a di-substituted pyridine ring coupled to a protected aminopiperidine moiety, presents a unique synthetic challenge that requires a strategic and well-considered approach. This guide provides a comprehensive overview of the prevailing synthetic strategies, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will dissect the synthesis into its core components, offering detailed protocols and mechanistic insights tailored for researchers and drug development professionals.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of the target molecule reveals two primary synthons: a nucleophilic, Boc-protected 3-aminopiperidine and an electrophilic 2-halopyridine bearing a latent amino group. This disconnection strategy forms the foundation of the most efficient and widely adopted synthetic route.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies tert-butyl piperidin-3-ylcarbamate and 2-chloro-3-nitropyridine as the ideal starting materials for a convergent synthesis. The nitro group in the pyridine component serves a dual purpose: it acts as a powerful electron-withdrawing group to activate the C-2 position for nucleophilic attack, and it serves as a stable precursor to the desired 3-amino group.[3][4]

Part I: The Nucleophilic Core - Preparation of tert-Butyl piperidin-3-ylcarbamate

The Boc-protected 3-aminopiperidine fragment is a crucial building block, and its synthesis can be approached through several well-established methods. The choice often depends on the required scale, cost, and desired stereochemistry.[5]

Method A: Direct N-Boc Protection

This is the most straightforward approach, involving the direct protection of commercially available 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in an alcoholic solvent with a base to maintain the desired pH.[6]

Experimental Protocol: Direct N-Boc Protection

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopiperidine (1.0 eq) in ethanol (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 10-15°C using an ice bath.

-

Reagent Addition: Slowly and simultaneously add di-tert-butyl dicarbonate (1.0 eq) and a 25% aqueous solution of sodium hydroxide (1.1 eq) dropwise. The rate of addition should be controlled to maintain the reaction pH between 11.8 and 12.2.[6]

-

Reaction: Stir the mixture for 1-2 hours at this temperature, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl piperidin-3-ylcarbamate. Further purification can be achieved by column chromatography if necessary.

Method B: Multi-Step Synthesis from Ethyl Nipecotate

An alternative route begins with ethyl nipecotate (ethyl piperidine-3-carboxylate). This method involves N-protection, conversion of the ester to an amide, and subsequent Hofmann rearrangement.[7]

Synthetic Workflow from Ethyl Nipecotate

Caption: Synthesis of the piperidine core from ethyl nipecotate.

Method C: Chiral Synthesis from Amino Acids

For applications requiring specific stereoisomers, enantiomerically pure tert-butyl piperidin-3-ylcarbamate can be synthesized from the chiral pool. L-glutamic acid is a common starting material, undergoing a multi-step sequence involving esterification, Boc-protection, reduction, tosylation, and cyclization.[8] Enzymatic cascades using imine reductases also provide an elegant, green chemistry approach to obtaining enantiopure products.[9][10]

| Method | Key Starting Material | Number of Steps | Chirality Control | Typical Yield | Reference(s) |

| Direct Protection | 3-Aminopiperidine | 1 | Racemic (unless resolved) | >90% | [6] |

| From Ethyl Nipecotate | Ethyl Nipecotate | 3 | Racemic (unless resolved) | Moderate | [7] |

| Chiral Pool Synthesis | L-Glutamic Acid | ~5 | Enantiomerically Pure | 44-55% overall | [8] |

| Enzymatic Cascade | L-Ornithinol | 1 (One-Pot) | Enantiomerically Pure | ~54% | [10] |

Part II: The Electrophilic Partner - 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine is a commercially available and highly effective electrophile for this synthesis. The pyridine nitrogen and the ortho-nitro group work in concert to withdraw electron density from the ring, making the C-2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This high degree of activation allows the coupling reaction to proceed under relatively mild conditions. While various 2-halopyridines could be used, the chloro-derivative offers an optimal balance of reactivity and cost-effectiveness.[11]

Part III: The Core Coupling Reaction

The central C-N bond-forming event is the coupling of the protected piperidine with the activated pyridine.

Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic SNAr mechanism. The nitrogen atom of tert-butyl piperidin-3-ylcarbamate attacks the electron-deficient C-2 of 2-chloro-3-nitropyridine. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the coupled product.

SNAr Mechanism

Caption: The SNAr coupling mechanism.

Experimental Protocol: SNAr Coupling

-

Setup: To a solution of tert-butyl piperidin-3-ylcarbamate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add 2-chloro-3-nitropyridine (1.0-1.1 eq).

-

Base: Add a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to act as an acid scavenger.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 2-16 hours.[12] Monitor the consumption of starting materials by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, tert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate, can be purified by flash column chromatography on silica gel.

Part IV: The Final Transformation - Nitro Group Reduction

The final step is the reduction of the nitro group to the corresponding primary amine. This transformation is critical for the molecule's utility as a pharmaceutical intermediate.

Method A: Catalytic Hydrogenation

This is often the preferred method due to its clean reaction profile and high yields. A palladium-on-carbon (Pd/C) catalyst is commonly used under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: Dissolve the nitro-intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst: Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker), purge with nitrogen, and then pressurize with hydrogen gas (typically 40-50 psi).

-

Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (usually 2-4 hours).[6]

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is often of sufficient purity for subsequent use.

Alternative Reduction Methods

While catalytic hydrogenation is common, other chemical methods can be employed, particularly if the molecule contains other functional groups sensitive to hydrogenation.

| Reduction Method | Reagents | Conditions | Advantages/Disadvantages | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C | Room temp, 40-50 psi H₂ | Clean, high yield, but requires specialized equipment. | [6] |

| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Elevated temperature | Effective, but requires stoichiometric metal salts. | [13] |

| Metal/Neutral Reduction | Zn / NH₄Cl | Room temp, often with sonication | Milder conditions, avoids strong acids. | [14] |

Overall Synthetic Scheme

Caption: Convergent synthesis of the target molecule.

Conclusion

The synthesis of this compound is most efficiently achieved through a convergent three-step sequence starting from commercially available materials. The key steps involve the preparation of a Boc-protected 3-aminopiperidine, a nucleophilic aromatic substitution with 2-chloro-3-nitropyridine, and a final reduction of the nitro group. The choice of specific reagents and conditions for each step can be tailored based on scale, cost, and the desired stereochemical outcome, providing a flexible yet robust pathway for drug development professionals.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link][8]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). DOI: 10.1039/D0CC02976A. Retrieved from [Link][9]

-

CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents. Retrieved from [7]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022). Organic Process Research & Development - ACS Publications. DOI: 10.1021/acs.oprd.2c00171. Retrieved from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). Retrieved from [Link][10]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. Retrieved from [Link]

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Sussex. Retrieved from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved from [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2023). ResearchGate. Retrieved from [Link]

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2010). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link][15]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH. Retrieved from [Link][3]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved from [Link][4]

-

This compound, 97% Purity. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Retrieved from [Link]

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link][16]

-

The reduction of vic-substituted 3-nitropyridines with. (1993). ResearchGate. Retrieved from [Link][14]

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.

-

US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents. Retrieved from [13]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 1052705-54-0 [chemicalbook.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Page loading... [wap.guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Mechanism of formation of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

An In-Depth Technical Guide to the Formation of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of this compound, a key intermediate in pharmaceutical development. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry. This document elucidates the catalytic cycle, explores the rationale behind the selection of reagents and conditions, and presents a detailed, field-proven experimental protocol. Furthermore, it addresses alternative synthetic strategies and discusses the synthesis of the requisite starting materials, offering researchers and drug development professionals a holistic and actionable resource for the practical application of this critical transformation.

Introduction

The synthesis of molecules containing aryl-amine linkages is fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and materials. This compound represents a classic example of a scaffold where a heteroaromatic pyridine ring is joined to a saturated piperidine heterocycle via a nitrogen atom. Historically, the formation of such C-N bonds was hampered by harsh reaction conditions and limited substrate scope, often relying on methods like nucleophilic aromatic substitution (SNAr) under forcing conditions or the Ullmann condensation.

The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a mild, versatile, and highly efficient method for constructing these crucial bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and has become an indispensable tool in both academic and industrial laboratories.[3][4] This guide will dissect the formation of the title compound through the lens of the Buchwald-Hartwig reaction, providing the theoretical foundation and practical guidance necessary for its successful synthesis.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals the key disconnection at the pyridine-piperidine C-N bond. This disconnection points directly to a cross-coupling strategy between a suitably functionalized pyridine and a protected aminopiperidine.

The two primary precursors are identified as:

-

An electrophile : A 2-halo-3-aminopyridine (e.g., 2-chloro- or 2-bromo-3-aminopyridine).

-

A nucleophile : (±)-Tert-butyl piperidin-3-ylcarbamate.

The tert-butoxycarbonyl (Boc) group on the 3-amino substituent of the piperidine ring serves as a protecting group, preventing it from competing in the N-arylation reaction.

The Core Reaction: Buchwald-Hartwig Amination

The reaction proceeds via a palladium-catalyzed cross-coupling between the 2-halopyridine and the secondary amine of the piperidine ring.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered on a palladium complex.[1][5][6] While several variations exist depending on the specific ligands and substrates, the core pathway remains consistent.

-

Active Catalyst Formation : If starting with a Pd(II) source like Pd(OAc)₂, it is first reduced in situ to the active Pd(0) species. Often, a pre-formed Pd(0) source like Pd₂(dba)₃ is used, or more advanced pre-catalysts are employed which generate the active LPd(0) species cleanly.[4]

-

Oxidative Addition : The active LPd(0) catalyst undergoes oxidative addition to the 2-halopyridine (Ar-X). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5][7] This step forms a Pd(II) intermediate, L₂Pd(Ar)(X).

-

Amine Coordination & Deprotonation : The piperidine amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex, [L₂Pd(Ar)(NR₂)]⁻.

-

Reductive Elimination : The final C-N bond is formed through reductive elimination from the palladium amido complex. This step yields the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Components & Experimental Choices

The success of the amination hinges on the careful selection of four key components:

| Component | Example(s) | Role & Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G4 | Serves as the catalyst precursor. Pre-catalysts like BrettPhos Pd G4 are often preferred as they are air-stable and efficiently generate the active Pd(0) species, leading to more reproducible results.[6][7] |

| Ligand | Xantphos, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are crucial for coupling less reactive aryl chlorides by promoting the challenging oxidative addition step.[2][7] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for deprotonating the amine to form the palladium amido complex, which is necessary for the final reductive elimination step. A strong, non-nucleophilic base like NaOtBu is typically most effective.[4][8] |

| Solvent | Toluene, 1,4-Dioxane, THF | Aprotic, anhydrous, and degassed solvents are required to prevent quenching of the base and deactivation of the catalyst. Toluene and dioxane are commonly used due to their high boiling points, allowing for elevated reaction temperatures.[7] |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 2-Chloro-3-aminopyridine | 128.56 | 1.0 | 1.0 |

| Tert-butyl piperidin-3-ylcarbamate | 200.28 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol% Pd) |

| Xantphos | 578.68 | 0.04 | 0.04 (4 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 10 mL | - |

Step-by-Step Procedure

-

Inert Atmosphere Setup : To a flame-dried Schlenk flask, add 2-chloro-3-aminopyridine (128.6 mg, 1.0 mmol), tert-butyl piperidin-3-ylcarbamate (240.3 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

-

Solvent Addition : Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous, degassed toluene (10 mL) via syringe.

-

Reaction : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Quenching : After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Workup : Dilute the reaction mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers.

-

Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Mechanistic Insights & Alternative Pathways

Side Reactions

A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation , where the aryl halide is reduced to the corresponding arene (e.g., 3-aminopyridine).[1][7] This can occur if reductive elimination is slow, allowing for competing pathways such as β-hydride elimination or reaction with trace water. The use of bulky, electron-rich ligands that accelerate reductive elimination can help suppress this undesired outcome.[7]

Comparison with Nucleophilic Aromatic Substitution (SNAr)